molecular formula C27H25ClN4O2 B2723875 1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251572-01-6

1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2723875
CAS No.: 1251572-01-6
M. Wt: 472.97
InChI Key: NUPOGGLBSIODNS-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including an imidazole ring, a carboxamide group, and aromatic substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate acyl chloride or anhydride.

    Attachment of Aromatic Substituents: The aromatic substituents, such as the 4-chlorobenzamido and 4-isopropylphenyl groups, can be attached through nucleophilic substitution reactions or coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilizing its unique chemical properties in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

  • **Modulation of Gene Expression

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c1-18(2)20-7-13-24(14-8-20)31-27(34)25-16-32(17-29-25)15-19-3-11-23(12-4-19)30-26(33)21-5-9-22(28)10-6-21/h3-14,16-18H,15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOGGLBSIODNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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